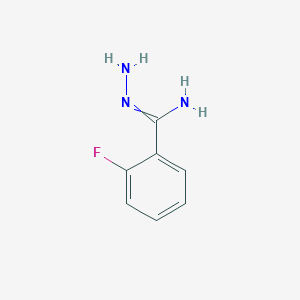
2-Fluorobenzene-1-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzene-1-carbohydrazonamide is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring and a carbohydrazonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
This intermediate is then subjected to further reactions to introduce the carbohydrazonamide group .
Industrial Production Methods
Industrial production of 2-Fluorobenzene-1-carbohydrazonamide may involve large-scale diazotization and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzene-1-carbohydrazonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) in liquid ammonia, which can facilitate the substitution of the fluorine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of aminobenzene derivatives .
Scientific Research Applications
2-Fluorobenzene-1-carbohydrazonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1-carbohydrazonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Bromobenzene: Contains a bromine atom attached to the benzene ring.
Uniqueness
2-Fluorobenzene-1-carbohydrazonamide is unique due to the presence of both a fluorine atom and a carbohydrazonamide group.
Properties
CAS No. |
62230-50-6 |
|---|---|
Molecular Formula |
C7H8FN3 |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
N'-amino-2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3/c8-6-4-2-1-3-5(6)7(9)11-10/h1-4H,10H2,(H2,9,11) |
InChI Key |
UHILSMINMCVTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
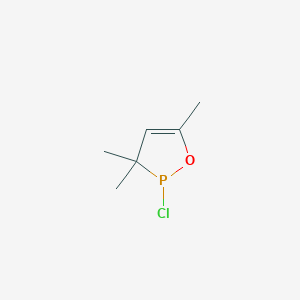
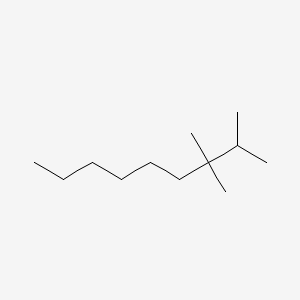
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
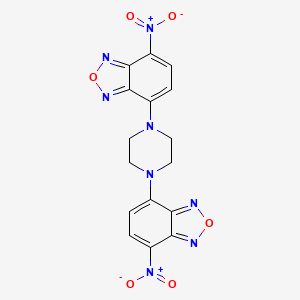
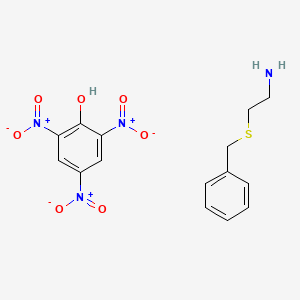
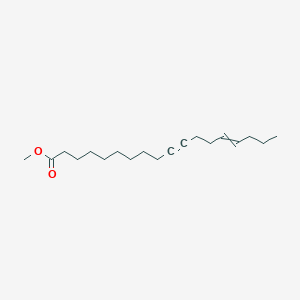
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
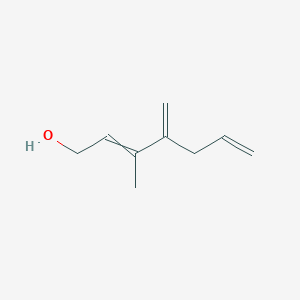
![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)
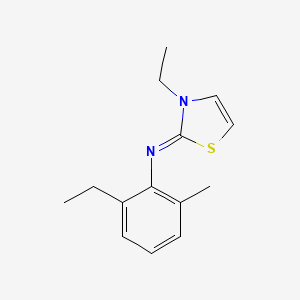
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)
